2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
2-(2-Methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Position 2: A 2-methoxyphenyl group, introducing electron-donating properties.
- Position 5: A methyl group, enhancing steric bulk.
- Position 7: An N-phenylamine substituent, influencing solubility and hydrogen-bonding capacity.
This compound’s structural uniqueness lies in the 2-methoxyphenyl substitution, which distinguishes it from analogs with substituents at positions 3 or 4.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-12-19(22-15-8-4-3-5-9-15)24-20(21-14)13-17(23-24)16-10-6-7-11-18(16)25-2/h3-13,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCKXVFPZQKIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the condensation of appropriate precursors such as 2-methoxyphenyl hydrazine and a suitable β-diketone under acidic conditions. The reaction mixture is then heated to facilitate the cyclization process, forming the pyrazolo[1,5-a]pyrimidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological activities, primarily focusing on:
Antiviral Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antiviral properties. A study highlighted the compound's effectiveness against viral infections, suggesting its potential as a therapeutic agent in antiviral treatments . The mechanism of action typically involves the inhibition of viral replication pathways.
Anticancer Activity
Numerous derivatives of pyrazolo[1,5-a]pyrimidines have shown promising anticancer effects. The compound's structural similarity to biogenic purines allows it to interact with various biological targets involved in cancer cell proliferation and survival. For instance, compounds within this class have been noted for their ability to inhibit key enzymes in cancer metabolism, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective capabilities of pyrazolo[1,5-a]pyrimidine derivatives. These compounds may modulate neuroinflammatory responses and provide protection against neuronal cell death in models of neurodegenerative diseases. This application is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in pathogenesis.
Case Study 1: Antiviral Efficacy
A specific study investigated the antiviral efficacy of a related pyrazolo[1,5-a]pyrimidine derivative against influenza viruses. The results indicated a dose-dependent inhibition of viral replication in vitro, showcasing the compound's potential as a lead for antiviral drug development.
Case Study 2: Cancer Cell Line Studies
In another study focusing on various cancer cell lines (e.g., A549 lung adenocarcinoma), the compound demonstrated significant cytotoxicity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential utility in cancer therapy.
Mechanism of Action
The mechanism by which 2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below compares substituents and key properties of the target compound with structurally related pyrazolo[1,5-a]pyrimidines:
Key Findings
Substituent Position Matters: The 2-methoxyphenyl group in the target compound contrasts with analogs bearing substituents at position 3 (e.g., AO18 , compound 47 ). Position 2 substitution may alter π-π stacking or hydrogen-bonding interactions in biological targets compared to position 3-substituted derivatives.
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy group in the target compound is electron-donating, unlike the electron-withdrawing 4-fluorophenyl substituents in compound 32 . Fluorine substituents are associated with enhanced anti-mycobacterial activity, suggesting that the target’s methoxy group may confer distinct electronic effects.
Synthetic Routes :
- The target compound could be synthesized via nucleophilic aromatic substitution of a chlorinated precursor (e.g., 7-chloropyrazolo[1,5-a]pyrimidine) with aniline, similar to methods used for compound 1 (DMF, K₂CO₃, 60°C) .
Biological Activity Trends :
- Anti-mycobacterial activity is strongly linked to N-(pyridin-2-ylmethyl) and 4-fluorophenyl groups (e.g., compound 32, MIC = 0.25 µg/mL ). The target’s N-phenylamine and 2-methoxyphenyl groups may reduce potency in this context.
- Triazolopyrimidines (e.g., DSM265 ) with trifluoromethyl or sulfur pentafluoro groups show antimalarial activity, highlighting the importance of halogenated substituents in parasitic targets.
Research Implications
- Structure-Activity Relationship (SAR) : The target’s 2-methoxyphenyl group warrants exploration in anti-inflammatory or anticancer models, given the role of methoxy groups in modulating kinase inhibition (e.g., triazolopyrimidines in ).
- Synthetic Optimization : Introducing fluorine at position 2 or replacing N-phenylamine with N-(pyridin-2-ylmethyl) could enhance bioactivity, as seen in compound 47 .
Biological Activity
2-(2-Methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer potential, enzymatic inhibition, and other therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidines, including our compound of interest. A significant focus has been placed on their ability to inhibit various cancer-related targets:
- Inhibition of EGFR and VEGFR : Research indicates that compounds within this class can act as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), with IC50 values ranging from 0.3 to 24 µM for different analogs .
- Mechanism of Action : The anticancer activity is attributed to mechanisms such as apoptosis induction and cell cycle arrest. For instance, in MCF-7 breast cancer cells, treatment with similar pyrazolo[1,5-a]pyrimidine compounds resulted in significant apoptosis rates and alterations in cell cycle distribution .
Enzymatic Inhibition
The compound exhibits inhibitory effects on various enzymes that are crucial for cancer cell proliferation:
- Topoisomerase II Inhibition : Compounds in this series have shown potent inhibition against Topoisomerase II, a key enzyme involved in DNA replication and repair. This inhibition is vital for preventing cancer cell proliferation and survival .
Data Table: Biological Activity Summary
| Biological Activity | Target Enzyme/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | EGFR | 0.3 - 24 | |
| Anticancer | VEGFR | 0.3 - 24 | |
| Enzymatic Inhibition | Topoisomerase II | Variable | |
| Apoptosis Induction | MCF-7 Cell Line | N/A |
Study 1: Antitumor Efficacy
In a study examining the efficacy of pyrazolo[1,5-a]pyrimidine derivatives, it was found that compounds similar to this compound effectively inhibited tumor growth in vivo models. The study demonstrated a marked reduction in tumor size compared to control groups treated with standard chemotherapeutics .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the molecular mechanisms through which these compounds exert their effects. Using flow cytometry and Annexin V-FITC assays, it was shown that treatment with these compounds led to increased early and late apoptotic cell populations in cancer cell lines, confirming their potential as effective anticancer agents .
Q & A
Basic: What are the common synthetic routes for this compound, and what key reaction parameters influence yield?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles with β-ketoesters or nitriles under acidic conditions .
- Step 2: Introduction of substituents (e.g., 2-methoxyphenyl, methyl, and phenyl groups) via nucleophilic substitution or coupling reactions. For example, Buchwald-Hartwig amination may be used for N-phenyl attachment .
- Key Parameters:
- Solvent: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity .
- Catalysts: Palladium catalysts for cross-coupling reactions; triethylamine for acid scavenging .
- Temperature: Controlled heating (80–120°C) improves cyclization efficiency .
Yield optimization requires purity monitoring via TLC or HPLC .
Basic: How is the compound characterized structurally?
Answer:
Structural elucidation employs:
- NMR Spectroscopy: H and C NMR identify substituent positions and confirm regioselectivity (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H] for CHNO: calc. 357.17, found 357.18) .
- X-ray Crystallography: Resolves absolute configuration, as seen in related pyrazolo-pyrimidines .
Basic: What are the compound’s known biological targets or activities?
Answer:
While direct data is limited, structural analogs show:
- Enzyme Inhibition: Interaction with kinases (e.g., AKT1) or receptors (e.g., benzodiazepine receptors) due to the pyrazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
- Anticancer Potential: Methyl and methoxy groups enhance lipophilicity, aiding cellular uptake .
- Antiviral Activity: N-phenyl substitutions may interfere with viral replication machinery .
Advanced: How to address regioselectivity challenges during substitution reactions?
Answer:
Regioselectivity issues arise in step 2 (e.g., competing N7 vs. N1 amination). Strategies include:
- Protecting Groups: Temporarily block reactive sites (e.g., Boc protection for amines) .
- Catalyst Tuning: Use Pd/XPhos systems for selective aryl amination .
- Solvent Effects: Non-polar solvents favor thermodynamic control, directing substituents to less hindered positions .
Advanced: How to resolve contradictory bioactivity data across studies?
Answer:
Discrepancies may stem from assay conditions or impurity profiles. Mitigation involves:
- Standardized Assays: Use isogenic cell lines and consistent IC measurement protocols .
- Analytical Purity: Validate compound integrity via HPLC (>95% purity) before testing .
- Structural Analog Comparison: Benchmark against compounds with defined activities (e.g., 7-chloro derivatives in COX-2 inhibition) .
Advanced: What computational methods predict target interactions?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., AKT1) or GPCRs .
- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100+ ns trajectories .
- QSAR Models: Correlate substituent electronegativity (e.g., methoxy vs. chloro) with bioactivity .
Advanced: What strategies improve bioavailability?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers improve plasma half-life .
- LogP Optimization: Reduce hydrophobicity via polar substituents (e.g., hydroxyl groups) while retaining activity .
Advanced: How to analyze structure-activity relationships (SAR) for substituents?
Answer:
Systematic SAR studies involve:
- Variation of Substituents: Compare methyl, methoxy, and halogen groups at positions 2, 5, and 7 .
- Bioassays: Test analogs in enzyme inhibition (e.g., IC for kinases) and cytotoxicity screens (e.g., MTT assay) .
- Electron-Withdrawing Groups: Trifluoromethyl at position 2 enhances target affinity but may reduce solubility .
Advanced: How to ensure reproducibility in multi-step synthesis?
Answer:
- Detailed Protocols: Document exact molar ratios, solvent grades, and reaction times .
- Intermittent Analysis: Use TLC or LC-MS after each step to confirm intermediate formation .
- Cross-Lab Validation: Collaborate with independent groups to verify yields and purity .
Advanced: Are there synergistic effects with other therapeutic agents?
Answer:
While unstudied for this compound, related pyrazolo-pyrimidines show synergy with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
